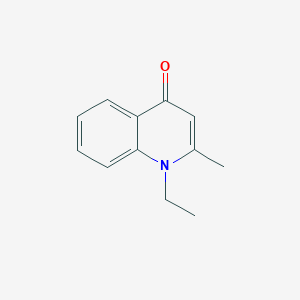

1-Ethyl-2-methylquinolin-4(1H)-one

Overview

Description

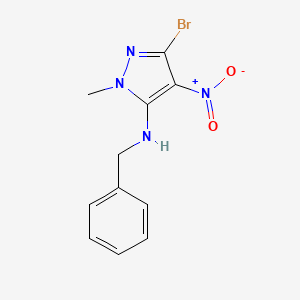

“1-Ethyl-2-methylquinolin-4(1H)-one” is also known as "2-(1-Ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile" . It is an organic compound with the molecular formula C15H13N3 and a molecular weight of 235.28 .

Synthesis Analysis

The synthesis of “1-Ethyl-2-methylquinolin-4(1H)-one” involves the reaction of Compound 2 (100 mg, 0.37 mmol) and 2-(1-ethyl-2-methylquinolin-4(1H)-ylidene)malononitrile (132 mg, 0.56 mmol) dissolved in acetonitrile (20 ml) with piperidine (0.5 ml). The mixture is then refluxed for 10 hours under an argon atmosphere .Molecular Structure Analysis

The molecular structure of “1-Ethyl-2-methylquinolin-4(1H)-one” is characterized by the presence of a quinoline and a malononitrile . Quinoline is a heterocyclic compound with good biological activity and can be used as a drug or pesticide. Malononitrile is an organic synthesis intermediate that can be used to synthesize various drugs and pesticides .Physical And Chemical Properties Analysis

“1-Ethyl-2-methylquinolin-4(1H)-one” has an absorption wavelength of 420 nm and an emission wavelength of 520 nm . It appears as a solid or powder .Scientific Research Applications

Fluorescent Probes

“1-Ethyl-2-methylquinolin-4(1H)-one” has been used in the development of fluorescent probes . It is a part of a near-infrared (NIR) aggregation-induced emission (AIE)-active fluorescent probe, which is used for in situ and long-term tracking of endogenous β-Galactosidase (β-gal) activity . This probe is virtually activated by β-gal, and then specific enzymatic turnover would liberate hydrophobic AIE luminogen .

Disease Diagnostics

The compound plays a significant role in disease diagnostics, particularly in the early diagnosis of diseases such as cancers . The probe, which includes “1-Ethyl-2-methylquinolin-4(1H)-one”, is capable of affording a localizable fluorescence signal and long-term tracking of endogenous β-gal activity . This makes it a powerful molecular tool to evaluate the biological activity of β-gal, attaining high-fidelity information in preclinical applications .

Cell Cytotoxicity Measurement

The cell cytotoxicity of the probe to SKOV-3 cells and HeLa cells was measured by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay . This indicates the potential use of “1-Ethyl-2-methylquinolin-4(1H)-one” in cytotoxicity measurements.

Biological Imaging

The compound is used in the development of high-performance, long-wavelength aggregation-induced emission (AIE) fluorescent groups for precise optical bioimaging . It is a new type of AIE structural unit that has emerged in recent years, with significant features such as infrared to near-infrared (NIR) emission, high brightness, good photostability, and biocompatibility .

Fluorescent Tagging

“1-Ethyl-2-methylquinolin-4(1H)-one” is highly decorative and easy to functionalize, making it an ideal dye matrix for the development of fluorescent tags and probes .

Industrial Applications

The compound is used for scientific research or industrial applications . It is not used for medical purposes, nor is it edible . It is soluble in DCM and DMF, and should be stored in a dry place, away from light, at -20℃ .

properties

IUPAC Name |

1-ethyl-2-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFJKLLNXNDXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)